EN300-7136027

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

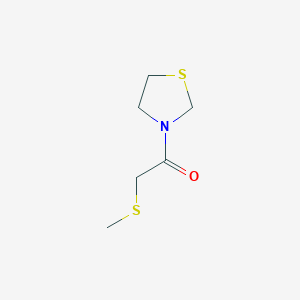

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone is a useful research compound. Its molecular formula is C6H11NOS2 and its molecular weight is 177.28. The purity is usually 95%.

BenchChem offers high-quality 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les dérivés de thiazolidine, y compris ce composé, se sont avérés prometteurs en tant qu'agents anticancéreux potentiels. Leur capacité à inhiber la croissance des cellules cancéreuses et à induire l'apoptose en fait des candidats précieux pour des investigations plus approfondies .

- Les motifs de thiazolidine possèdent souvent une activité antimicrobienne. Le cycle thiazolidinique contenant du soufre de ce composé contribue à son efficacité contre les bactéries, les champignons et autres agents pathogènes .

- L'échafaudage de thiazolidine du composé peut moduler les réponses inflammatoires. Les chercheurs étudient son impact sur les voies inflammatoires, la production de cytokines et les dommages tissulaires .

- Les dérivés de thiazolidine, y compris ce composé, présentent des propriétés neuroprotectrices. Ils peuvent améliorer la survie neuronale, réduire le stress oxydatif et atténuer les processus neurodégénératifs .

- Les composés à base de thiazolidine ont été étudiés pour leurs effets anticonvulsivants. Les chercheurs évaluent leur capacité à moduler l'excitabilité neuronale et à prévenir les crises .

- Les chercheurs mettent l'accent sur les méthodes de synthèse écologiques pour les dérivés de thiazolidine. Les approches de la chimie verte, telles que les réactions assistées par micro-ondes, améliorent le rendement, la pureté et la durabilité environnementale .

Activité anticancéreuse

Propriétés antimicrobiennes

Effets anti-inflammatoires

Potentiel neuroprotecteur

Activité anticonvulsivante

Synthèse verte et économie atomique

Ces applications mettent en évidence la polyvalence du composé et son impact potentiel dans divers domaines scientifiques. Au fur et à mesure que la recherche se poursuit, nous anticipons de nouvelles découvertes et applications pour cette molécule intrigante. Si vous souhaitez plus d'informations sur un aspect spécifique, n'hésitez pas à demander ! 😊

Orientations Futures

Thiazolidine motifs, such as the one in “2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone”, are of great interest for scholars due to their diverse therapeutic and pharmaceutical activity . They compel researchers to explore new drug candidates . Therefore, the future direction in the study of this compound may involve developing multifunctional drugs and improving their activity .

Mécanisme D'action

Target of action

Thiazolidine derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties . .

Biochemical pathways

Thiazolidine derivatives are known to interact with various biological targets .

Result of action

Thiazolidine derivatives, in general, have been found to exhibit a range of biological activities .

Propriétés

IUPAC Name |

2-methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-9-4-6(8)7-2-3-10-5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDIBKULEHMFEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)N1CCSC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851681-31-6 |

Source

|

| Record name | 2-(methylsulfanyl)-1-(1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![4-(3-Fluoro-4-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2521552.png)

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)

![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate](/img/structure/B2521566.png)

![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)